molecular formula C12H8ClFN2O B184326 6-Chloro-N-(4-fluorophenyl)picolinamide CAS No. 137640-94-9

6-Chloro-N-(4-fluorophenyl)picolinamide

Cat. No.: B184326
CAS No.: 137640-94-9
M. Wt: 250.65 g/mol
InChI Key: KASGMHMVKYJQKR-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the molecular formula C12H8ClFN2O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of a chloro group at the 6th position and a fluorophenyl group at the N-position of the picolinamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide typically involves the reaction of 6-chloropicolinic acid with 4-fluoroaniline in the presence of coupling agents. One common method includes the use of sulfuric acid and triethylamine as catalysts. The reaction is carried out at elevated temperatures, often around 120-130°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-fluorophenyl)picolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents like potassium permanganate can be used.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce complex aromatic structures.

Scientific Research Applications

6-Chloro-N-(4-fluorophenyl)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-fluorophenyl)picolinamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-chlorophenyl)picolinamide
  • 6-Chloro-N-(4-methylphenyl)picolinamide
  • 6-Chloro-N-(4-bromophenyl)picolinamide

Uniqueness

6-Chloro-N-(4-fluorophenyl)picolinamide is unique due to the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASGMHMVKYJQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455887
Record name 6-Chloro-N-(4-fluorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137640-94-9
Record name 6-Chloro-N-(4-fluorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, R1 is 4-fluorophenyl, X is NR2 and R2 is H in the compound of formula I] Concentrated sulfuric acid (98% by weight, 98.1 g, 1 mol) is added to 2-chloro-6-trichloromethylpyridin (NP, 231 g, 1 mol) over a period of 4 hours. 50% of the sulfuric acid is added at 120° C., 38% at 125° C. and 12% at 130° C. The resulting mixture is stirred for 40 minutes at 130° C. A viscous melted mass is obtained consisting of >90% of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl. This mass is added to a mixture of 4-fluoroaniline (122.0 g 1.1 mol), triethylamine (202.0 g, 2 mol) and toluene (752 g) at temperatures between 20 and 100° C. within 45 minutes. The resulting reaction mixture is heated to temperatures between 80 and 120° C. and stirred for one hour. The mixture is treated with 500 ml of hydrochloric acid (7.5% by weight) at 80° C. and the phases are separated. The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification.
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Synthesis routes and methods II

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, R1 is 4-fluorophenyl, X is NR2 and R2 is H in the compound of formula I] Concentrated sulfuric acid (98% by weight, 127.5 g, 1.3 mol) is added to 2-chloro-6-trichloromethylpyridin (NP, 231 g, 1 mol) over a period of three hours at 135° C. The resulting mixture is stirred for three hours at 135° C. A viscous melted mass is obtained consisting of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl, corresponding to a yield of >95% based on NP. This intermediate product shows a strong infrared band at 1770cm−1 indicating a carbonylchloride group. 13C-NNR (TMS/nitromethane-d3): δ=130.2 (CH-5), 135.3 (CH-3), 143.7 (C-2), 151.4 (CCl-6), 151.5 (CH-4), 164.1 (C═O) ppm. The mass is added to a mixture of 4-fluoroaniline (166.4 g 1.5 mol), triethylamine (202.0 g, 2 mol) and toluene (752 g) at temperatures between 20 and 80° C. over a period of 45 minutes. The resulting reaction mixture is heated to temperatures between 80 and 100° C. and stirred for one hour. The mixture is treated with 500 ml of hydrochloric acid (1.0% by weight) at 80° C. and the phases are separated. The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

6-chloropicolinic acid (51.2 g, 0.325 mol) in thionyl chloride (90 ml) was stirred and heated to reflux for 2 hours. The excess thionyl chloride was evaporated in vacuo and diethylether (250 ml) added to the residual 6-chloropicolinoyl chloride. A solution of 4-fluoroaniline (37.5 g, 0.338 mol) in diethylether (100 ml) was added with stirring, maintaining the temperature below 20° C. After the addition, the reaction mixture was stirred overnight at ambient temperature. Water was added to the reaction mixture and the organic layer separated. After a further washing with water and drying with anhydrous magnesium sulphate, the solvent was removed in vacuo to give the title compound as a pale brown solid (66 g, 82%), mp 98° C.
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Yield
82%

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